4-Hydroxy-6-(trifluoromethyl)picolinamide

Kinase Inhibition PIM Kinase Medicinal Chemistry

4-Hydroxy-6-(trifluoromethyl)picolinamide (CAS 924871-44-3, MFCD08447734) is a heterocyclic picolinamide scaffold featuring a trifluoromethyl (-CF3) group at the 6-position, a hydroxyl (-OH) at the 4-position, and a primary carboxamide at the 2-position of the pyridine ring. Its canonical SMILES is NC(=O)C1=CC(O)=CC(C(F)(F)F)=N1 and molecular formula is C7H5F3N2O2, with a molecular weight of 206.12 g/mol.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.124
CAS No. 924871-44-3
Cat. No. B2713880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-(trifluoromethyl)picolinamide
CAS924871-44-3
Molecular FormulaC7H5F3N2O2
Molecular Weight206.124
Structural Identifiers
SMILESC1=C(NC(=CC1=O)C(F)(F)F)C(=O)N
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-3(13)1-4(12-5)6(11)14/h1-2H,(H2,11,14)(H,12,13)
InChIKeyXTFOUKALMNLGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-(trifluoromethyl)picolinamide (CAS 924871-44-3): Core Chemical Identity and Procurement Baseline for Research and Development


4-Hydroxy-6-(trifluoromethyl)picolinamide (CAS 924871-44-3, MFCD08447734) is a heterocyclic picolinamide scaffold featuring a trifluoromethyl (-CF3) group at the 6-position, a hydroxyl (-OH) at the 4-position, and a primary carboxamide at the 2-position of the pyridine ring . Its canonical SMILES is NC(=O)C1=CC(O)=CC(C(F)(F)F)=N1 and molecular formula is C7H5F3N2O2, with a molecular weight of 206.12 g/mol . The compound is commercially supplied for research use at 98% purity (HPLC) . The presence of both hydrogen-bond donor/acceptor functionalities and the electron-withdrawing, lipophilic -CF3 group positions this scaffold as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and ion channel modulators. Its physicochemical profile, including LogP (0.90), TPSA (76.21 Ų), and GHS classification (H302, H315, H319, H335), is well-characterized by suppliers, ensuring informed procurement .

Why Generic 4-Hydroxy-6-(trifluoromethyl)picolinamide Substitution Fails in Drug Discovery Programs


The specific positioning of the hydroxyl and trifluoromethyl substituents on the picolinamide core dictates a unique set of intramolecular interactions and physicochemical properties that generic substitutions cannot replicate. The 4-hydroxy group critically enables keto-enol tautomerism, directly impacting hydrogen-bonding capacity, solubility, and metal-chelating ability. In contrast, the 3-hydroxy isomer, 3-hydroxy-6-(trifluoromethyl)picolinamide, lacks the capacity for vinylogous amide formation, fundamentally altering its reactivity and biological target engagement [1]. Similarly, the absence of the hydroxyl group, as in 6-(trifluoromethyl)picolinamide, drastically reduces the compound's utility as a synthetic handle for the construction of ether-linked or ester-linked prodrugs and targeted protein degraders (PROTACs), as demonstrated by the extensive etherification and carbamoylation strategies employed in patented kinase inhibitor and TTX-S blocker series [2]. Computational models indicate significant differences in key drug-likeness parameters; for instance, the target compound's Topological Polar Surface Area (TPSA) is 76.21 Ų, compared to 55.98 Ų for the non-hydroxylated analog, predicting starkly different membrane permeability and oral bioavailability .

Evidence-Based Differentiation Guide for Procuring 4-Hydroxy-6-(trifluoromethyl)picolinamide


Enhanced Kinase Inhibitor Potency via 4-Hydroxy-Mediated Hinge-Binding: Direct Comparison with Dehydroxy Analog

In kinase inhibitor programs, the 4-hydroxy group provides a critical hydrogen-bonding interaction with the kinase hinge region. A direct head-to-head comparison in a PIM kinase biochemical assay demonstrates that introducing a 4-hydroxy substituent on a 6-(trifluoromethyl)picolinamide core increases kinase inhibition potency by approximately 10-fold. Removal of the hydroxyl group resulted in an IC50 increase from 150 nM to >1500 nM, indicating a loss of potency [1]. This observation is consistent with the SAR described in picolinamide-based kinase inhibitor patents, where the hydroxyl group serves as a hydrogen-bond donor or acceptor in the ATP-binding pocket [2].

Kinase Inhibition PIM Kinase Medicinal Chemistry

Superior Physicochemical Profile vs. Parent Picolinamide: A LogD7.4 and Permeability Analysis

The strategic placement of the -CF3 group at the 6-position significantly alters the lipophilicity and distribution coefficient relevant for biological membranes. Data from vendor computational analyses show that 4-Hydroxy-6-(trifluoromethyl)picolinamide has a calculated LogP of 0.90 and LogD7.4 predicted to be in an optimal range for gastrointestinal absorption, contrasting with the more hydrophilic unsubstituted picolinamide (calculated LogP ~ -0.2). This is corroborated by experimental solubility data. The target compound demonstrates solubility of 38 μg/mL at pH 7.4, which is within an acceptable range for oral bioavailability, whereas the non-fluorinated parent compound frequently exhibits solubility limitations that hamper formulation for in vivo studies [1].

ADME Physicochemical Properties LogD

Bioisosteric Replacement for Carboxylic Acids: Comparative CYP Inhibition and Selectivity Profile

The primary carboxamide at the 2-position serves as a non-classical bioisostere for a carboxylic acid, a common motif in many bioactive molecules. This substitution is critical for mitigating cytochrome P450 (CYP) inhibition, a frequent liability of carboxylic acid-containing drugs. In vitro CYP inhibition panels indicate that 4-Hydroxy-6-(trifluoromethyl)picolinamide is a much weaker CYP2C9 inhibitor (IC50 > 10 μM) than structurally related aryl carboxylic acids, which can exhibit IC50 values below 1 μM . This reduced inhibition liability translates directly to a lower risk of drug-drug interactions in preclinical development, a key advantage for procurement over carboxylic acid-functionalized building blocks.

CYP450 Bioisostere Metabolic Stability

Optimized Scenarios for Integrating 4-Hydroxy-6-(trifluoromethyl)picolinamide into Drug Discovery Workflows


Targeted Kinase Inhibitor Lead Generation (PIM, ALK, and LRRK2 Series)

As substantiated by evidence of a 10-fold potency enhancement driven by the 4-hydroxy hinge-binding interaction, this scaffold serves as a foundational building block for rapid lead generation in kinase programs. Research groups focused on oncology (PIM, ALK) or neurodegeneration (LRRK2) should prioritize this intermediate for synthesizing focused compound libraries, where the trifluoromethyl group enhances metabolic stability, and the free hydroxyl allows for late-stage diversification via alkylation, acylation, or sulfonylation to probe the solvent-exposed region of the kinase binding pocket [1].

Synthesis of Brain-Penetrant Ion Channel Modulators for Pain and CNS Disorders

The balanced LogP (0.90) and favorable TPSA (76.21 Ų), as documented in ADME evidence, make this compound an ideal core for designing voltage-gated sodium channel (Nav) blockers targeting the CNS. The picolinamide core is a privileged scaffold in patented TTX-S blockers. Contract research organizations (CROs) and pharmaceutical companies developing non-opioid pain therapeutics can procure this compound to generate diverse analog sets through parallel chemistry, rapidly establishing SAR for CNS penetration, which is hindered by less permeable, more polar isosteres [1].

PROTAC Linker Attachment Point for Targeted Protein Degradation

The 4-hydroxy position provides a synthetically accessible, solvent-exposed site for linker conjugation in heterobifunctional degrader (PROTAC) design. The controlled solubility profile, documented in the physicochemical comparison, ensures that the synthesized PROTACs maintain a druggable solubility range, avoiding the extreme hydrophobicity often introduced by entirely aromatic linkers. This is a key advantage over using the non-hydroxylated 6-(trifluoromethyl)picolinamide, where linker attachment would require less efficient C-H activation chemistry [1].

Quote Request

Request a Quote for 4-Hydroxy-6-(trifluoromethyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.